molecular formula C12H24N2O2 B2506226 Tert-butyl N-[3-(methylamino)cyclohexyl]carbamate CAS No. 1507262-36-3

Tert-butyl N-[3-(methylamino)cyclohexyl]carbamate

Cat. No.: B2506226
CAS No.: 1507262-36-3
M. Wt: 228.336
InChI Key: BAMKOIDUXZSDIE-UHFFFAOYSA-N
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Description

Tert-butyl N-[3-(methylamino)cyclohexyl]carbamate is a chemical compound with the molecular formula C12H24N2O2 and a molecular weight of 228.33 g/mol . It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[3-(methylamino)cyclohexyl]carbamate typically involves the reaction of tert-butyl carbamate with 3-(methylamino)cyclohexyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound involve large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-[3-(methylamino)cyclohexyl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tert-butyl N-[3-(methylamino)cyclohexyl]carbamate is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-butyl N-[3-(methylamino)cyclohexyl]carbamate involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. It can also modify proteins by reacting with amino acid residues, leading to changes in protein structure and function .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl N-[3-(methylamino)cyclobutyl]carbamate
  • Tert-butyl (3-(methylamino)propyl)carbamate

Uniqueness

Tert-butyl N-[3-(methylamino)cyclohexyl]carbamate is unique due to its specific cyclohexyl structure, which imparts distinct chemical and biological properties compared to similar compounds. Its larger ring size compared to cyclobutyl derivatives provides different steric and electronic effects, making it suitable for specific applications in research and industry .

Properties

IUPAC Name

tert-butyl N-[3-(methylamino)cyclohexyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O2/c1-12(2,3)16-11(15)14-10-7-5-6-9(8-10)13-4/h9-10,13H,5-8H2,1-4H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAMKOIDUXZSDIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCC(C1)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1507262-36-3
Record name tert-butyl N-[3-(methylamino)cyclohexyl]carbamate
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